[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid
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Overview
Description
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: The synthesis begins with the preparation of 7-methoxy-7-oxoheptanoic acid, which can be achieved through the oxidation of 7-methoxyheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with an intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Thiols, amines
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amino Derivatives: Formed through reduction of the nitro group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-7-oxoheptanoic acid: Shares a similar heptanoic acid backbone but lacks the nitro and sulfanyl groups.
7-Methoxy-1-nitroheptanoic acid: Similar structure but lacks the sulfanyl group.
[(7-Methoxy-7-oxoheptan-2-YL)sulfanyl]acetic acid: Similar structure but lacks the nitro group.
Uniqueness
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the heptanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61379-25-7 |
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Molecular Formula |
C10H17NO6S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-(7-methoxy-1-nitro-7-oxoheptan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H17NO6S/c1-17-10(14)5-3-2-4-8(6-11(15)16)18-7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
HRCVMNONJOUFOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
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